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molecular formula C6H4Cl3N B165571 2,4,6-Trichloroaniline CAS No. 634-93-5

2,4,6-Trichloroaniline

Cat. No. B165571
M. Wt: 196.5 g/mol
InChI Key: NATVSFWWYVJTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767857B1

Procedure details

A 5-L, two-necked, round-bottomed flask equipped with magnetic stirbar was charged with 50 g freshly distilled aniline (0.54 mol) in 1 L MeCN. One neck was equipped with a reflux condenser and N2 purge, and the second neck was glass stoppered. The solution was brought to reflux. N-Chlorosuccimide (86 g, 1 equiv) was added through the glass-stoppered neck in one portion. The color of the reaction became purple-brown. After 1 h, a second addition of 86 g NCS (1 equiv) was made in one portion. After 1 h, NMR of the reaction mixture showed only traces of NCS remained in addition to formation of primarily 2,4-dichloroaniline. The final addition of 86 g NCS (1 equiv) was made in eight ˜10-g portions, reaction occurs with a vigorous exotherm. After the addition, TLC showed the reaction was complete. The mixture was cooled to room temperature and poured into 3 L vigorously stirred H2O. After stirring 1 h, the light purple solid was collected on a coarse-porosity glass frit, washed with 1 L H2O, and air-dried on the frit for 2 h. The crude was dissolved in 1 L Et2O and washed with 500 mL H2O and 500 mL brine. The organic layer was dried with anhydrous MgSO4 and filtered. The filtrate was treated with 11 g Darco G-60 for 1 h. The mixture was filtered through diatomaceous earth, and the solvent was rotary evaporated. The red-brown solid was dissolved in 1 L hexanes. The solution was filtered through 300 g SiO2 on a medium-porosity glass frit that removed most of the color. The filtrates were rotary evaporated, leaving 111.6 g of the title compound as a pale yellow solid that was >97% by 1 H NMR (88%). Recrystallization from EtOH gave the title compound in analytically pure form as soft, colorless needles. Mp 68-70° C., 77.5° C. δH (CDCl3): 7.13 (s, 2 H), 4.36 (bs, NH2); δC (CDCl3): 139.24, 127.81, 122.06, 119.92. Elemental analysis calculated for C6H4Cl3N: C, 36.68; H, 2.05; N, 7.13. Found: C, 36.87; H, 1.93; N, 7.07.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
86 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
86 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1.C1C(=O)N([Cl:15])C(=O)C1.[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[CH:20][C:18]=1[NH2:19].O>CC#N>[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:15])[C:18]=1[NH2:19]

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.54 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
86 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Step Six
Name
Quantity
86 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
One neck was equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
N2 purge
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
N-Chlorosuccimide (86 g, 1 equiv) was added through the glass-stoppered neck in one portion
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was made in eight ˜10-g portions, reaction
ADDITION
Type
ADDITION
Details
After the addition, TLC
CUSTOM
Type
CUSTOM
Details
the light purple solid was collected on a coarse-porosity glass frit
WASH
Type
WASH
Details
washed with 1 L H2O
CUSTOM
Type
CUSTOM
Details
air-dried on the frit for 2 h
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in 1 L Et2O
WASH
Type
WASH
Details
washed with 500 mL H2O and 500 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated with 11 g Darco
WAIT
Type
WAIT
Details
for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
DISSOLUTION
Type
DISSOLUTION
Details
The red-brown solid was dissolved in 1 L hexanes
FILTRATION
Type
FILTRATION
Details
The solution was filtered through 300 g SiO2 on a medium-porosity glass frit that
CUSTOM
Type
CUSTOM
Details
removed most of the color

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 111.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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